molecular formula C8H4F3NS B140488 4-(Trifluoromethyl)-1,3-benzothiazole CAS No. 131106-69-9

4-(Trifluoromethyl)-1,3-benzothiazole

Cat. No.: B140488
CAS No.: 131106-69-9
M. Wt: 203.19 g/mol
InChI Key: AIPBYYUSDFZPQP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The trifluoromethyl group (-CF3) attached to the benzothiazole ring significantly influences its chemical properties, making it a compound of interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with trifluoroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, difluoromethyl derivatives, and various substituted benzothiazoles .

Scientific Research Applications

4-(Trifluoromethyl)-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • Trifluoromethylbenzene
  • Trifluoromethylthiazole

Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)-1,3-benzothiazole is unique due to the presence of both sulfur and nitrogen in its ring structure. This dual heteroatom configuration imparts distinct chemical properties, such as enhanced reactivity and stability, making it more versatile in various applications .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)12-4-13-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPBYYUSDFZPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564280
Record name 4-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131106-69-9
Record name 4-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 2
4-(Trifluoromethyl)-1,3-benzothiazole
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4-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 4
4-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 5
4-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 6
4-(Trifluoromethyl)-1,3-benzothiazole

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